Cas no 18814-50-1 (Boc-Ala-D-Glu-NH2)
Boc-Ala-D-Glu-NH2 Chemical and Physical Properties
Names and Identifiers
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- D-a-Glutamine,N2-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]- (9CI)
- 5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid
- Boc-Ala-D-Glu-NH?
- Boc-Ala-D-Glu-NH2
- Boc-Ala-D-Glu-NH2, Boc-Ala-D-Isogln-OH
- BOC-ALA-D-ISOGLUTAMINE,
- Boc-L-Ala-D-iGln-OH
- Glutaramicacid,4-[2-(carboxyamino)propionamido]-,4-tert-butyl ester,D-(8CI)
- N-tert-Butoxycarbonyl-L-alanyl-D-isoglutamine
- t-butyloxycarbonyl-L-alanyl-D-isoglutamine
- tert-butoxycarbonyl-L-alanyl-D-isoglutamine
- tert-butyloxycarbonylalanyl-D-isoglutamine
- tert-butyoxycarbonyl-L-alanyl-D-isoglutamine
- Boc-Ala-D-Glu-NH
- BOC-ALA-D-ISOGLN-OH
- BOC-ALA-D-ISOGLUTAMINE
- 18814-50-1
- (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid
- (R)-5-amino-4-((S)-2-(tert-butoxycarbonylamino)propanamido)-5-oxopentanoic acid
- D-alpha-Glutamine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
- MFCD00078952
- SCHEMBL9224622
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- MDL: MFCD00078952
- Inchi: 1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18)/t7-,8+/m0/s1
- InChI Key: HQRBWYFVNGVLSK-JGVFFNPUSA-N
- SMILES: O(C(N[C@@H](C)C(N[C@@H](C(N)=O)CCC(=O)O)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 317.15900
- Monoisotopic Mass: 317.15868546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 11
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 148Ų
Experimental Properties
- PSA: 147.82000
- LogP: 1.21660
Boc-Ala-D-Glu-NH2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B015698-100mg |
Boc-Ala-D-Glu-NH2 |
18814-50-1 | 100mg |
$ 375.00 | 2022-06-07 | ||
| TRC | B015698-250mg |
Boc-Ala-D-Glu-NH2 |
18814-50-1 | 250mg |
$ 770.00 | 2022-06-07 | ||
| TRC | B015698-500mg |
Boc-Ala-D-Glu-NH2 |
18814-50-1 | 500mg |
$ 1235.00 | 2022-06-07 | ||
| abcr | AB475943-250 mg |
Boc-Ala-D-Glu-NH2; . |
18814-50-1 | 250MG |
€310.50 | 2023-07-18 | ||
| abcr | AB475943-1 g |
Boc-Ala-D-Glu-NH2 |
18814-50-1 | 1g |
€801.00 | 2021-09-16 | ||
| Ambeed | A353754-1g |
(R)-5-Amino-4-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-5-oxopentanoic acid |
18814-50-1 | 97% | 1g |
$552.0 | 2024-07-28 | |
| abcr | AB475943-250mg |
Boc-Ala-D-Glu-NH2; . |
18814-50-1 | 250mg |
€328.80 | 2025-02-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285114-250mg |
Boc-Ala-D-isoglutamine, |
18814-50-1 | 250mg |
¥2256.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285114A-1g |
Boc-Ala-D-isoglutamine, |
18814-50-1 | 1g |
¥6769.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285114-250 mg |
Boc-Ala-D-isoglutamine, |
18814-50-1 | 250MG |
¥2,256.00 | 2023-07-11 |
Boc-Ala-D-Glu-NH2 Suppliers
Boc-Ala-D-Glu-NH2 Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Boc-Ala-D-Glu-NH2
Comprehensive Overview of Boc-Ala-D-Glu-NH2 (CAS No. 18814-50-1): Properties, Applications, and Research Insights
Boc-Ala-D-Glu-NH2, a protected dipeptide derivative with the CAS number 18814-50-1, is a critical building block in peptide synthesis and pharmaceutical research. This compound features a Boc (tert-butoxycarbonyl) protecting group, an L-alanine (Ala) residue, and a D-glutamic acid (D-Glu) moiety with a terminal amide (-NH2). Its unique stereochemistry and functional groups make it invaluable for designing peptide-based therapeutics, enzyme inhibitors, and drug delivery systems.
The growing demand for custom peptide synthesis and bioconjugation has elevated the importance of Boc-Ala-D-Glu-NH2 in modern research. Scientists frequently search for "Boc-protected peptides" or "D-amino acid applications," reflecting its relevance in developing stable peptide analogs resistant to enzymatic degradation. Its CAS 18814-50-1 is often queried in databases like PubChem or Reaxys for structural validation.
In drug discovery, Boc-Ala-D-Glu-NH2 serves as a precursor for GPCR-targeted peptides and immune modulators. Recent studies highlight its role in creating PD-1/PD-L1 inhibitors, a hot topic in oncology research. The compound’s D-configuration enhances metabolic stability, addressing a key challenge in peptide-based therapeutics—a frequent discussion point in "peptide half-life improvement" forums.
From a synthetic perspective, Boc-Ala-D-Glu-NH2 is favored for its compatibility with solid-phase peptide synthesis (SPPS) and Fmoc/tBu strategies. Researchers optimizing "peptide coupling efficiency" often explore its use due to the Boc group’s acid-labile nature, which allows selective deprotection without affecting other functional groups. This aligns with trends toward "green chemistry in peptide synthesis," reducing waste and improving yields.
The compound’s physicochemical properties—such as its water solubility and melting point (typically >200°C)—are frequently analyzed in "peptide formulation stability" studies. Its molecular weight (288.3 g/mol) and chiral purity are critical for QC protocols, making CAS 18814-50-1 a benchmark in analytical method development.
Emerging applications include its use in nanocarrier systems for targeted drug delivery, leveraging the D-Glu-NH2 moiety’s affinity for specific transporters. This connects to trending searches like "peptide-drug conjugates (PDCs)" and "BBB penetration enhancers," highlighting its potential in neurodegenerative disease research.
In conclusion, Boc-Ala-D-Glu-NH2 (18814-50-1) bridges fundamental peptide chemistry and cutting-edge therapeutic innovation. Its versatility in structure-activity relationship (SAR) studies and alignment with AI-driven drug design trends ensures its continued prominence in scientific literature and industrial R&D pipelines.
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